molecular formula C13H17ClN2O B2814094 4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol CAS No. 1918360-93-6

4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol

Cat. No.: B2814094
CAS No.: 1918360-93-6
M. Wt: 252.74
InChI Key: FXTFFLXYJXKRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol is a synthetic organic compound that features an indole ring substituted with an aminomethyl group and a chloro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Mechanism of Action

The mechanism of action of 4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the chloro group can participate in hydrophobic interactions . These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Properties

IUPAC Name

4-[3-(aminomethyl)-6-chloroindol-1-yl]butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-9(17)4-5-16-8-10(7-15)12-3-2-11(14)6-13(12)16/h2-3,6,8-9,17H,4-5,7,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTFFLXYJXKRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1C=C(C2=C1C=C(C=C2)Cl)CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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